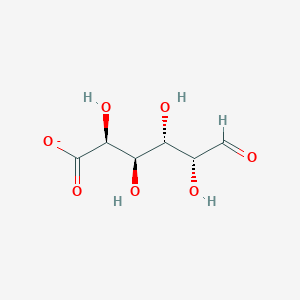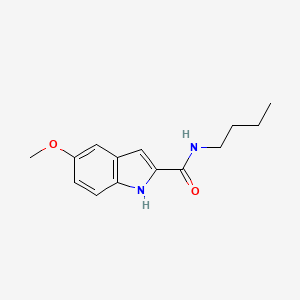![molecular formula C15H14ClN5O2S B1223881 3-(2-chlorophenyl)-N-({2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)acrylamide](/img/structure/B1223881.png)
3-(2-chlorophenyl)-N-({2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-[[[(5-methyl-1H-pyrazol-3-yl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-propenamide is an olefinic compound. It derives from a cinnamic acid.
科学的研究の応用
Metabolism and Bioavailability Acrylamide, a derivative of which is 3-(2-chlorophenyl)-N-({2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)acrylamide, is used extensively in various industrial and research applications. Studies have highlighted its metabolism and bioavailability in humans. For instance, acrylamide is metabolized in humans with a significant portion of its metabolites derived from glutathione conjugation, excreted as various urinary metabolites. These studies indicate that humans metabolize acrylamide differently compared to rodents, showcasing a difference in species-specific metabolism pathways (Fennell et al., 2005), (Fennell et al., 2006).
Hemoglobin Adduct Formation Studies have also explored the formation of hemoglobin adducts of acrylamide and acrylonitrile in humans, revealing that exposure to these compounds can occur not only in industrial settings but also through lifestyle choices such as smoking. The presence of acrylamide in tobacco smoke has been established as a significant source of exposure (Bergmark, 1997), (Urban et al., 2006).
Reproductive and Developmental Effects Research into the potential reproductive and developmental effects of acrylamide has been conducted, providing insights into the risks associated with exposure to this compound. These studies contribute to the understanding of acrylamide's impact on human health and help in assessing the safety of its use in various applications (NTP-CERHR, 2005).
Exposure Assessment Efforts have been made to assess human exposure to acrylamide, especially in specific populations such as lactating mothers. Understanding the internal exposure to acrylamide and its metabolites is crucial for evaluating the associated health risks and formulating strategies to minimize exposure (Fernández et al., 2021).
Neurotoxic Effects and Peripheral Neuropathy Acrylamide's neurotoxic effects, particularly causing peripheral neuropathy, have been a subject of investigation. Understanding the neurotoxic potential and the risk assessment associated with acrylamide exposure provides valuable information for ensuring workplace safety and public health (Park, 2021).
特性
製品名 |
3-(2-chlorophenyl)-N-({2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)acrylamide |
|---|---|
分子式 |
C15H14ClN5O2S |
分子量 |
363.8 g/mol |
IUPAC名 |
(E)-3-(2-chlorophenyl)-N-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C15H14ClN5O2S/c1-9-8-12(19-18-9)14(23)20-21-15(24)17-13(22)7-6-10-4-2-3-5-11(10)16/h2-8H,1H3,(H,18,19)(H,20,23)(H2,17,21,22,24)/b7-6+ |
InChIキー |
JJWPYPQVFPQHBU-VOTSOKGWSA-N |
異性体SMILES |
CC1=CC(=NN1)C(=O)NNC(=S)NC(=O)/C=C/C2=CC=CC=C2Cl |
SMILES |
CC1=CC(=NN1)C(=O)NNC(=S)NC(=O)C=CC2=CC=CC=C2Cl |
正規SMILES |
CC1=CC(=NN1)C(=O)NNC(=S)NC(=O)C=CC2=CC=CC=C2Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-[(cyclohexylamino)-oxomethyl]phenyl]-4-methyl-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B1223803.png)
![4-chloro-N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide](/img/structure/B1223805.png)
![4-[({[3-(4-Methoxyphenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B1223806.png)


![N-(1H-benzimidazol-2-yl)-3-[phenyl(prop-2-enyl)sulfamoyl]benzamide](/img/structure/B1223814.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B1223817.png)
![N-[[1-(2-methylpropyl)-2-oxo-3-indolylidene]amino]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B1223818.png)
![2-[[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]thio]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B1223819.png)


![2-[[(5-Tert-butyl-2-methyl-3-furanyl)-oxomethyl]amino]-4,5-dimethoxybenzoic acid methyl ester](/img/structure/B1223823.png)